molecular formula C14H20BrN3O2 B2949676 tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate CAS No. 2230800-28-7

tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate

Cat. No.: B2949676
CAS No.: 2230800-28-7
M. Wt: 342.237
InChI Key: CIZVTQBONDVBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate is a brominated pyrimidine derivative featuring a piperidine ring substituted at the 2-position with a 5-bromopyrimidin-2-yl group and a tert-butyl carbamate moiety at the 1-position. Its bromine atom at the 5-position of the pyrimidine ring makes it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling further functionalization .

Key physicochemical properties include a molecular formula of C₁₄H₁₉BrN₃O₂ and a molecular weight of 341.23 g/mol. Safety data highlight its hazards, including skin/eye irritation and environmental toxicity, necessitating strict handling protocols (e.g., dry storage, avoidance of ignition sources) .

Properties

IUPAC Name

tert-butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-7-5-4-6-11(18)12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZVTQBONDVBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate typically involves the reaction of 5-bromopyrimidine with piperidine derivatives under controlled conditions. The tert-butyl ester group is introduced through esterification reactions. Common reagents used in these reactions include brominating agents and tert-butyl alcohol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

  • Substituted pyrimidine derivatives.
  • Oxidized or reduced forms of the original compound.
  • Carboxylic acids from ester hydrolysis.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound in drug discovery programs.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The exact mechanism of action of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrimidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate with analogous compounds, emphasizing structural variations and their implications:

Compound Name CAS Number Molecular Formula Similarity Score Key Structural Differences Notable Properties/Applications
This compound N/A C₁₄H₁₉BrN₃O₂ Reference (1.00) Piperidine ring, 5-bromopyrimidine Cross-coupling precursor; kinase inhibitor intermediate
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate 883231-23-0 C₁₃H₁₈BrN₅O₂ 0.78 Piperazine instead of piperidine Enhanced solubility due to additional nitrogen; broader hydrogen-bonding capacity
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C₁₁H₁₆FN₃O₃ N/A Fluorine, hydroxy, and methyl substituents Potential antiviral activity; lower molecular weight (257.26 g/mol)
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate N/A C₁₁H₁₉N₅O₂ N/A Tetrazole substituent High binding affinity (–4.5 kcal/mol); stable receptor interactions
1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate 1956366-57-6 C₁₄H₁₉BrN₂O₅ N/A Malonate ester backbone Greater steric bulk; used in multicomponent reactions

Key Comparative Insights

Ring System Variations :

  • Replacing piperidine with piperazine (as in 883231-23-0) introduces an additional nitrogen atom, increasing polarity and solubility. This modification enhances interactions with biological targets, such as enzymes requiring hydrogen-bond acceptors .
  • The tetrazole -substituted analog (C₁₁H₁₉N₅O₂) exhibits superior binding energy (–4.5 kcal/mol vs. –3.0 kcal/mol for less stable analogs), underscoring the importance of heterocyclic substituents in stabilizing ligand-receptor complexes .

Halogen and Functional Group Effects :

  • The 5-bromo substituent in the target compound contrasts with the 5-fluoro and hydroxy groups in 1799420-92-0. Bromine’s larger atomic radius facilitates cross-coupling reactions, whereas fluorine’s electronegativity may improve metabolic stability in drug candidates .
  • Malonate esters (e.g., 1956366-57-6) introduce steric hindrance and synthetic flexibility, enabling diverse derivatization pathways compared to the rigid carbamate in the target compound .

Safety and Handling :

  • The target compound’s hazards (e.g., environmental toxicity) align with other brominated pyrimidines, but its piperidine core may reduce volatility compared to pyrrolidine analogs (e.g., 1818847-23-2) .

Biological Activity

tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its structural properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.

  • Molecular Formula : C14H20BrN3O2
  • IUPAC Name : this compound
  • CAS Number : 2230800-28-7

The compound features a piperidine ring substituted with a brominated pyrimidine, which is known to enhance biological interactions through hydrogen bonding and π-stacking interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the pyrimidine moiety are crucial for its binding affinity, potentially influencing signal transduction pathways relevant in various diseases.

Inhibitory Effects on Kinases

Recent studies have highlighted the compound's inhibitory effects on several kinases, particularly GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a vital role in cellular signaling and metabolism. The compound demonstrated an IC50 value as low as 8 nM, indicating potent inhibitory activity against GSK-3β, comparable to well-known inhibitors like staurosporine .

Kinase IC50 (nM) Reference Compound
GSK-3β8Staurosporine
ROCK-1Not specified-
IKK-βNot specified-

Cytotoxicity Studies

Cytotoxicity assessments were performed using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The compound exhibited varying degrees of cytotoxicity at different concentrations. Notably, at concentrations up to 10 µM, it did not significantly reduce cell viability, suggesting a favorable safety profile for potential therapeutic applications .

Concentration (µM) Cell Viability (%)
0.1>90
1>85
10>80
50<50
100<20

Comparative Analysis with Related Compounds

When compared to similar compounds such as tert-butyl 4-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate, differences in structural substituents significantly affect biological activity. For instance, modifications in the carboxamide moiety led to varied inhibitory profiles against GSK-3β and other kinases, indicating that slight changes in structure can lead to substantial differences in pharmacological effects .

Case Studies

In a recent study focusing on the anti-inflammatory properties of related compounds, tert-butyl 2-(5-bromopyrimidin-2-yl)piperidine derivatives were shown to reduce nitric oxide (NO) and IL-6 levels in BV-2 cells. This suggests potential applications in treating neuroinflammatory conditions .

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperidine derivatives can react with 5-bromopyrimidine precursors under basic conditions. A representative method involves reacting tert-butyl piperidine-1-carboxylate with 5-bromo-2-chloropyrimidine in the presence of a base like K₂CO₃ in DMF at 80–100°C. Yield optimization (e.g., 80% reported in similar bromopyrimidinyl syntheses) requires stoichiometric control, inert atmosphere, and purification via silica gel chromatography (hexane:ethyl acetate gradients) . Monitoring reaction progress with TLC or LCMS is critical to minimize byproducts.

Q. What spectroscopic methods are most reliable for structural confirmation of this compound?

  • 1H/13C NMR : Key diagnostic signals include the tert-butyl group (δ ~1.4 ppm for CH3, singlet) and pyrimidine protons (δ 8.5–9.0 ppm for aromatic protons).
  • LCMS : Molecular ion peaks (e.g., [M+H]+ or [M-Boc]+ fragments) confirm molecular weight (e.g., 343.22 g/mol for C13H19BrN4O2).
  • IR Spectroscopy : Stretch frequencies for carbonyl (C=O, ~1680–1720 cm⁻¹) and C-Br (~500–600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical NMR predictions and experimental data for bromopyrimidine derivatives?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in piperidine rings) or solvent-dependent shifts. Methodological solutions include:

  • Variable-temperature NMR : To identify conformational flexibility.
  • DFT calculations : Using software like Gaussian to model optimized geometries and predict chemical shifts.
  • 2D NMR (COSY, HSQC) : To assign coupling patterns and verify connectivity, especially in crowded regions like the piperidine-pyrimidine junction .

Q. What strategies mitigate hazardous intermediates during synthesis (e.g., brominated byproducts)?

  • Reaction Quenching : Use aqueous Na2S2O3 to reduce residual bromine.
  • In-line Analytics : Real-time monitoring via LCMS to detect toxic intermediates like bromopyrimidine dimers.
  • Safety Protocols : Employ fume hoods, PPE (nitrile gloves, respirators), and secondary containment for waste .

Q. How does the bromine atom’s position influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 5-bromo position on pyrimidine enhances selectivity for palladium-catalyzed couplings due to electronic effects (e.g., electron-withdrawing nature stabilizes transition states). Key considerations:

  • Catalyst Selection : Pd(PPh3)4 or XPhos Pd G3 for hindered substrates.
  • Solvent Optimization : Dioxane/H2O mixtures improve solubility.
  • Boc Protection Stability : Verify tert-butyl group integrity under basic conditions (e.g., Na2CO3) .

Methodological Challenges and Solutions

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Core Modifications : Replace bromine with substituents (e.g., -Cl, -CF3) to probe electronic effects.
  • Piperidine Substitution : Introduce chiral centers or fluorinated groups to assess steric/kinetic impacts.
  • High-Throughput Screening : Use automated synthesis platforms for rapid analog generation .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates logP (~3.2), solubility (<0.1 mg/mL), and CYP450 interactions.
  • Molecular Docking : AutoDock Vina or Glide to model interactions with biological targets (e.g., kinase inhibitors) .

Critical Analysis of Contradictory Data

  • Yield Variability : Reports of 68–92% yields for similar bromopyrimidine derivatives suggest sensitivity to reaction scale and purification techniques. Reproducibility requires strict control of drying agents (e.g., Na2SO4) and column chromatography gradients .
  • Toxicity Data Gaps : Limited ecotoxicological data (e.g., LC50 for aquatic organisms) necessitates precautionary handling despite low acute toxicity ratings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.